Boc-Glu(OtBu)-OH, or N-alpha-t-Butyloxycarbonyl-L-glutamic acid with a tert-butyl ester, is a derivative of glutamic acid commonly used in peptide synthesis. The compound features a Boc (tert-butyloxycarbonyl) protecting group at the amine site and a tert-butyl ester at the carboxylic acid site. This structural configuration enhances its stability and solubility, making it suitable for various synthetic applications in organic chemistry and biochemistry.
The molecular formula of Boc-Glu(OtBu)-OH is C₁₄H₂₅NO₆, with a molecular weight of approximately 303.35 g/mol. It is characterized by its ability to undergo specific
Boc-Glu(OtBu)-OH, also known as N-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a key building block used in scientific research for solid-phase peptide synthesis (SPPS) [, ]. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.
Boc-Glu(OtBu)-OH serves two important functions in SPPS:
Boc-Glu(OtBu)-OH itself does not exhibit significant biological activity but serves as an important building block in the synthesis of bioactive peptides and proteins. Glutamic acid derivatives are known to play roles in neurotransmission and cellular signaling, making this compound valuable in research related to neurobiology and pharmacology .
The synthesis of Boc-Glu(OtBu)-OH typically involves several steps:
Boc-Glu(OtBu)-OH is primarily used in:
Studies involving Boc-Glu(OtBu)-OH focus on its interactions during peptide synthesis and how these affect the stability and efficacy of synthesized peptides. The compound's behavior during coupling reactions has been analyzed to optimize conditions for better yields and purity of final products . Additionally, research into its role as a substrate in enzymatic reactions provides insights into its functional properties within biological systems.
Boc-Glu(OtBu)-OH shares structural similarities with other protected amino acids and derivatives. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Boc-Aspartic Acid | Similar Boc protection at amine site | Used for synthesizing aspartate-containing peptides |
Boc-Lysine | Contains a lysine side chain | More basic due to additional amine group |
Fmoc-Glu(OtBu)-OH | Fmoc protection instead of Boc | Different stability profile; often used in alternative synthesis methods |
Z-Glu-OtBu | Z protection at amine site | Different reactivity; used for specific coupling reactions |
Boc-Glu(OtBu)-OH is unique due to its combination of protective groups that enhance solubility and stability while allowing selective deprotection under mild conditions, making it particularly versatile for peptide synthesis applications . Its properties facilitate efficient coupling reactions while maintaining compatibility with various synthetic strategies.
Irritant